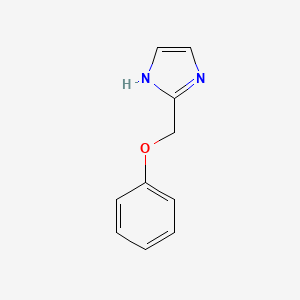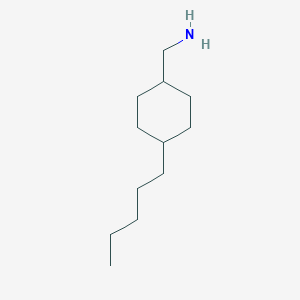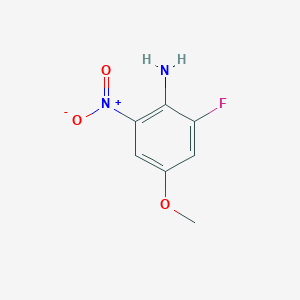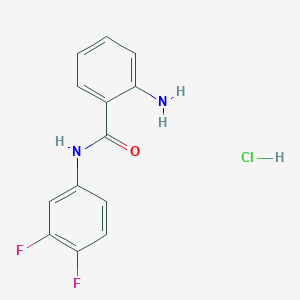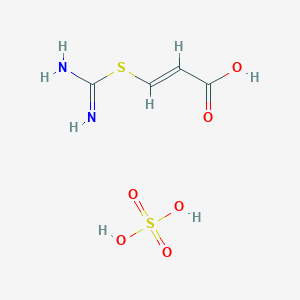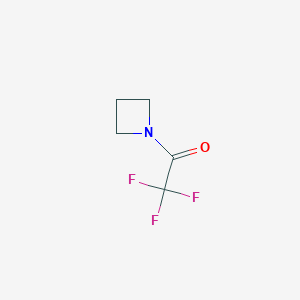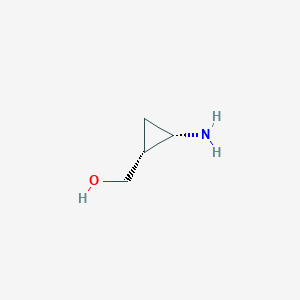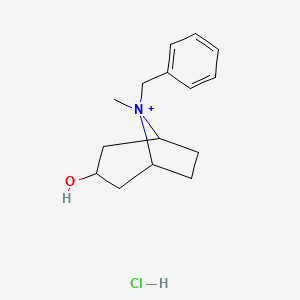
Benzyltropine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyltropine hydrochloride involves the reaction of tropine with benzhydryl chloride under basic conditions. The reaction typically proceeds as follows:
- Tropine is reacted with benzhydryl chloride in the presence of a base such as sodium hydroxide.
- The reaction mixture is heated to facilitate the formation of benzyltropine.
- The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of benzyltropine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reaction of tropine with benzhydryl chloride.
- Use of industrial reactors to control temperature and reaction conditions.
- Purification through crystallization or other separation techniques.
- Conversion to the hydrochloride salt and packaging for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyltropine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the tropane ring or the diphenyl ether moiety.
Substitution: The benzyl group can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of benzyltropine.
Reduction Products: Reduced forms of the tropane ring or diphenyl ether.
Substitution Products: Substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyltropine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying anticholinergic agents.
Biology: Employed in research on neurotransmitter systems and receptor binding studies.
Medicine: Investigated for its potential in treating neurological disorders beyond Parkinson’s disease, such as dystonia and drug-induced movement disorders.
Industry: Utilized in the development of new pharmaceuticals targeting the cholinergic system
Mécanisme D'action
Benzyltropine hydrochloride exerts its effects primarily through anticholinergic and antihistaminic mechanisms. It selectively inhibits dopamine transporters, reducing dopamine reuptake and increasing dopamine levels in the brain. Additionally, it binds to muscarinic acetylcholine receptors, blocking their activity and reducing cholinergic transmission. This dual action helps alleviate symptoms of Parkinson’s disease and extrapyramidal side effects .
Comparaison Avec Des Composés Similaires
Trihexyphenidyl: Another anticholinergic agent used for Parkinson’s disease and extrapyramidal symptoms.
Diphenhydramine: An antihistamine with anticholinergic properties, used for allergies and as a sleep aid.
Comparison:
Propriétés
Formule moléculaire |
C15H23ClNO+ |
|---|---|
Poids moléculaire |
268.80 g/mol |
Nom IUPAC |
8-benzyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol;hydrochloride |
InChI |
InChI=1S/C15H22NO.ClH/c1-16(11-12-5-3-2-4-6-12)13-7-8-14(16)10-15(17)9-13;/h2-6,13-15,17H,7-11H2,1H3;1H/q+1; |
Clé InChI |
RJSBZWOWLKKJQJ-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(C2CCC1CC(C2)O)CC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


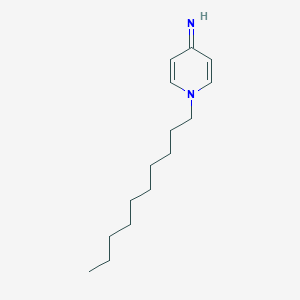
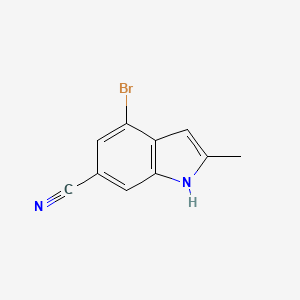

![[2-(Benzylamino)cyclohexyl]methanol](/img/structure/B12822304.png)
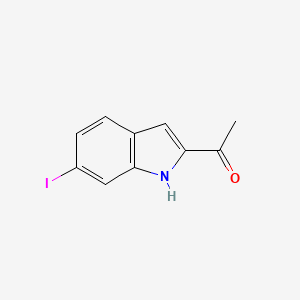
![1-([1,2,4]Triazolo[1,5-a]pyridin-5-yl)ethan-1-one](/img/structure/B12822320.png)
![(R)-5-isopropyl-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B12822321.png)
